molecular formula C11H9FN2O3S B5797635 methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

Cat. No. B5797635
M. Wt: 268.27 g/mol
InChI Key: YDJIVQLPYKGTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not fully understood. However, studies suggest that it may act by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and topoisomerase II, which is involved in DNA replication. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are involved in inflammation. In addition, it has been shown to induce apoptosis in cancer cells, including breast and lung cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is that it has shown potential as a broad-spectrum antimicrobial agent. Another advantage is that it has shown anti-inflammatory and anticancer properties. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use. Another limitation is that the compound is not readily available commercially, which makes it difficult for researchers to obtain.

Future Directions

There are several future directions for research on Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate. One direction is to investigate its potential as a pesticide, as it has shown antimicrobial properties. Another direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action and optimize its use as a therapeutic agent.

Synthesis Methods

There are several methods for synthesizing Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate, including the reaction of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid and methylation. Another method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide and then reacting the resulting compound with chloroacetyl chloride and methyl iodide. The yield of the compound varies from method to method, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential use in the fabrication of organic light-emitting diodes.

properties

IUPAC Name

methyl 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3S/c1-16-9(15)6-18-11-14-13-10(17-11)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJIVQLPYKGTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

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